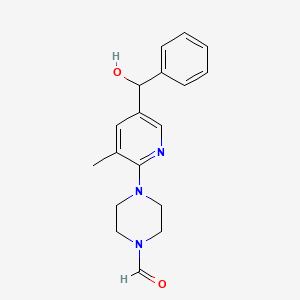
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyphenylmethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyphenylmethyl group, and the attachment of the pyridinyl group. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Hydroxyphenylmethyl Group: This step often involves the use of Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyridinyl Group: This can be done through nucleophilic substitution reactions or through the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethyl group may interact with active sites on enzymes, while the pyridinyl group may facilitate binding to receptor sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxyphenyl)piperazine: Similar structure but lacks the pyridinyl group.
3-Methylpyridine: Contains the pyridinyl group but lacks the piperazine ring.
Piperazine-1-carbaldehyde: Contains the piperazine ring and aldehyde group but lacks the hydroxyphenylmethyl and pyridinyl groups.
Uniqueness
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a hydroxyphenylmethyl group, a pyridinyl group, and a piperazine ring. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[5-[hydroxy(phenyl)methyl]-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H21N3O2/c1-14-11-16(17(23)15-5-3-2-4-6-15)12-19-18(14)21-9-7-20(13-22)8-10-21/h2-6,11-13,17,23H,7-10H2,1H3 |
InChI Key |
RCHACGCETFSENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


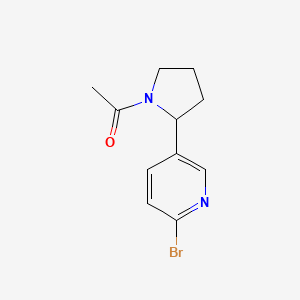
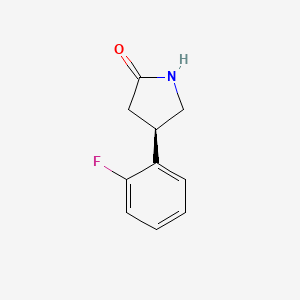

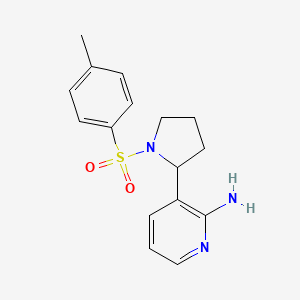
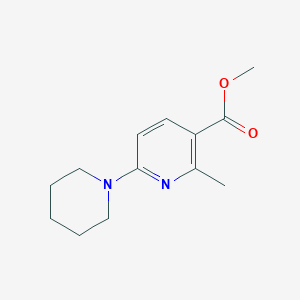
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
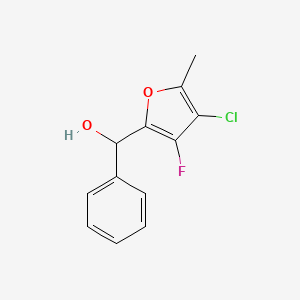
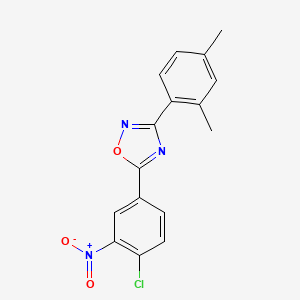

![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
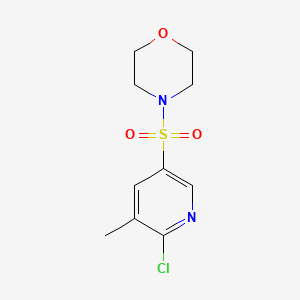

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
